4-(Dimethylamino)benzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11(2)8-5-3-7(4-6-8)9(10)12/h3-6H,1-2H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIDZTRKSULSGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344381 | |

| Record name | 4-(dimethylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6083-47-2 | |

| Record name | 4-(dimethylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethylamino)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Dimethylamino)benzamide chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-(Dimethylamino)benzamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties of this compound (DMABA), a substituted aromatic amide of significant interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, characterization, and reactivity, grounded in established scientific principles.

Introduction and Molecular Structure

This compound, with the CAS Number 6083-47-2, is a derivative of benzamide featuring a dimethylamino substituent at the para (4-) position of the benzene ring.[1] This substitution critically influences the molecule's electronic properties and chemical behavior. The electron-donating nature of the dimethylamino group enhances the electron density of the aromatic ring and influences the reactivity of the amide moiety. Its structural features make it a valuable intermediate for the synthesis of more complex molecules, including potential pharmacophores and functional materials.[2]

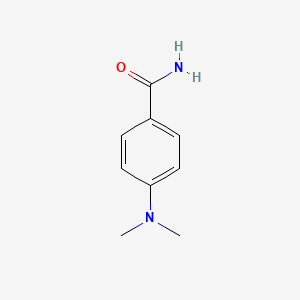

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of DMABA are summarized below. These characteristics are fundamental for its handling, purification, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| CAS Number | 6083-47-2 | [1] |

| Appearance | Solid | |

| IUPAC Name | This compound | [1] |

| Monoisotopic Mass | 164.094963011 Da | [1] |

| Solubility | Expected to be soluble in polar organic solvents like ethanol and DMSO. Low solubility in water is predicted due to the aromatic ring, though the amine and amide groups may provide some polarity. A definitive determination requires experimental validation using a method like the shake-flask protocol.[3] | |

| Melting Point | While not explicitly found for this compound, the precursor 4-(Dimethylamino)benzoic acid has a melting point of 241-243 °C.[4] The melting point of the amide is expected to be in a similar high range due to its crystalline solid nature and potential for hydrogen bonding. |

Synthesis Pathway

The synthesis of this compound is most efficiently achieved via a two-step process starting from 4-(Dimethylamino)benzoic acid. The acid is first converted to its more reactive acid chloride derivative, which is then reacted with ammonia to form the final amide product. This approach is standard for benzamide synthesis, ensuring high yield and purity.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol is based on established methods for converting carboxylic acids to benzamides.[5]

-

Acid Chloride Formation:

-

Suspend 4-(Dimethylamino)benzoic acid (1.0 eq) in a suitable solvent like ethyl acetate in a round-bottom flask equipped with a reflux condenser.[5]

-

Slowly add thionyl chloride (2.0 eq) dropwise to the suspension with stirring at room temperature.[5] The choice of thionyl chloride is due to its effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

-

After the addition is complete, gently heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-(Dimethylamino)benzoyl chloride intermediate.

-

-

Amidation:

-

Carefully add the crude acid chloride to a stirred, cooled (ice bath) solution of concentrated aqueous ammonia (excess). The reaction is highly exothermic and releases HCl gas, necessitating proper ventilation and temperature control.

-

Stir the resulting mixture vigorously for 30-60 minutes. A precipitate of this compound will form.

-

Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove ammonium salts and then with a small amount of cold ethanol to remove organic impurities.

-

Dry the purified product under vacuum to obtain this compound as a solid.

-

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The key expected features are detailed below.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides diagnostic information about the functional groups present.

-

N-H Stretching: Two distinct peaks are expected in the 3100-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amide (-NH₂) group.[6]

-

C-H Stretching: Peaks around 2900-3000 cm⁻¹ arise from the methyl C-H bonds of the dimethylamino group. Aromatic C-H stretching will appear above 3000 cm⁻¹.[7]

-

C=O Stretching (Amide I band): A strong, sharp absorption is expected around 1640-1680 cm⁻¹.[7][8] This is one of the most characteristic peaks in the spectrum.

-

N-H Bending (Amide II band): A peak around 1600-1640 cm⁻¹ is characteristic of the N-H bending vibration.

-

C-N Stretching: A peak in the 1350-1450 cm⁻¹ region corresponds to the C-N stretch of the aromatic amine.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR:

-

-N(CH₃)₂ Protons: A singlet integrating to 6 protons is expected, likely in the δ 2.9-3.1 ppm range.

-

Aromatic Protons: The para-substituted aromatic ring will show two distinct signals, each integrating to 2 protons. Due to the strong electron-donating effect of the -N(CH₃)₂ group and the electron-withdrawing -C(O)NH₂ group, these will appear as doublets. The protons ortho to the amino group (meta to the amide) will be upfield (approx. δ 6.6-6.8 ppm), while the protons meta to the amino group (ortho to the amide) will be downfield (approx. δ 7.6-7.8 ppm).[9]

-

-NH₂ Protons: A broad singlet, integrating to 2 protons, is expected. Its chemical shift is variable and depends on concentration and solvent, but typically appears between δ 5.5-8.0 ppm.

-

-

¹³C NMR:

-

-N(CH₃)₂ Carbon: A signal around δ 40 ppm is expected for the methyl carbons.[10]

-

Aromatic Carbons: Four signals are expected. The carbon attached to the nitrogen (C4) will be significantly shielded (approx. δ 150-153 ppm). The carbon bearing the amide group (C1) will be around δ 125-130 ppm. The two sets of equivalent aromatic CH carbons will appear in the δ 110-130 ppm range, with the carbons ortho to the amino group being the most shielded.[10]

-

Carbonyl Carbon (-C=O): The amide carbonyl carbon is expected to appear downfield, typically in the range of δ 168-172 ppm.[10][11]

-

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): In Electron Ionization (EI) mass spectrometry, the molecular ion peak should be observed at an m/z value corresponding to the molecular weight of the compound (164.20).[1]

-

Key Fragments: Common fragmentation patterns would involve the loss of the amide group or cleavage at the bond between the aromatic ring and the carbonyl group. A prominent fragment at m/z 148, corresponding to the loss of NH₂, is expected.[1] Another significant peak would likely be observed at m/z 120, resulting from the cleavage of the C-C bond adjacent to the carbonyl group.

Chemical Reactivity and Applications

The reactivity of this compound is dictated by its three primary functional components: the primary amide, the dimethylamino group, and the electron-rich aromatic ring.

Caption: Key reactivity sites of this compound.

-

Amide Group Reactivity: The amide group can undergo hydrolysis back to the parent carboxylic acid under acidic or basic conditions. It can also be reduced to form 4-(dimethylamino)benzylamine. The nitrogen of the amide is nucleophilic and can be involved in further derivatization.[12]

-

Aromatic Ring Reactivity: The dimethylamino group is a strong activating group, directing electrophilic aromatic substitution to the positions ortho to it (positions 3 and 5).

-

Applications as an Intermediate: Due to these reactive sites, DMABA serves as a versatile building block. For instance, it has been derivatized to create dual fluorescent ionophores for sensing metal cations, where the amide nitrogen or oxygen can act as a chelation site.[12] Its structural motif is also found in compounds explored for various pharmacological activities.[2]

Safety and Handling

According to safety data, this compound is classified with the GHS07 pictogram, indicating it can be a skin sensitizer.[13]

-

Hazard Codes: H317 (May cause an allergic skin reaction).[13]

-

Precautionary Codes: P280 (Wear protective gloves/protective clothing/eye protection/face protection).[13]

-

Storage: It should be stored as a combustible solid, away from strong oxidizing agents. Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.

Conclusion

This compound is a well-defined chemical compound with distinct physicochemical and spectroscopic properties. Its synthesis is straightforward from commercially available precursors, and its structure is readily confirmed by standard analytical techniques like FT-IR, NMR, and mass spectrometry. The presence of multiple reactive functional groups makes it a valuable intermediate in the synthesis of more complex molecules for materials science and medicinal chemistry. A thorough understanding of its chemical properties, as outlined in this guide, is crucial for its effective application in research and development.

References

- PubChem. This compound | C9H12N2O | CID 596365. [Link]

- PubChem. Benzamide, 4-(dimethylamino)-N,N-dimethyl- | C11H16N2O | CID 140851. [Link]

- PubChem. 4-(dimethylamino)-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzamide. [Link]

- ResearchGate. FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET). [Link]

- PubChem. 4-amino-N-(2-(dimethylamino)ethyl)benzamide. [Link]

- Taylor & Francis Online. 13C NMR of 4-Substituted N-[(Dimethylamino)Methyl]Benzamides. [Link]

- ResearchGate. Synthetic reaction of 4-((4-(dimethylamino) benzylidene) amino)-N-(thiazol-2-yl) benzenesulfonamide. [Link]

- PubChem. 4-(dimethylamino)-N-(propan-2-yl)benzamide. [Link]

- ResearchGate. The structure of 4-(Dimethylamino)benzaldehyde (DABD) used in this study. [Link]

- PubChem. 4-(dimethylamino)-N-(thiazol-2-yl)benzamide. [Link]

- PrepChem.com. Synthesis of 4-dimethylaminobenzaldehyde. [Link]

- PubChemLite. This compound (C9H12N2O). [Link]

- NIST WebBook. Benzaldehyde, 4-(dimethylamino)-. [Link]

- SpectraBase. 4-(Dimethylamino)-N-(1,3-thiazol-2-yl)benzamide. [Link]

- NIST WebBook. Benzaldehyde, 4-(dimethylamino)- UV/Vis Spectrum. [Link]

- BMRB. bmse000668 Benzamide. [Link]

- National Institutes of Health (NIH). Synthesis of 4-Amino-N-[2 (diethylamino)

- PubChem. 4-Dimethylaminobenzaldehyde isonicotinoyl hydrazone. [Link]

- The Royal Society of Chemistry. Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. [Link]

- NIST WebBook. Benzaldehyde, 4-(dimethylamino)- Mass Spectrum. [Link]

- ResearchGate. Derivatization of this compound to Dual Fluorescent Ionophores (I) and (II)

- ResearchG

- ResearchGate. Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines. [Link]

- MDPI. Synthesis of 4-Amino-N-[2 (diethylamino)

- PubChem. 4-(Dimethylamino)benzoic acid. [Link]

- Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

- SpectraBase. 4-(Methylamino)benzamide. [Link]

Sources

- 1. This compound | C9H12N2O | CID 596365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-(Dimethylamino)benzoic acid 98 619-84-1 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. tandfonline.com [tandfonline.com]

- 11. bmse000668 Benzamide at BMRB [bmrb.io]

- 12. researchgate.net [researchgate.net]

- 13. This compound | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 4-(Dimethylamino)benzamide (CAS: 6083-47-2): A Versatile Scaffold in Chemical and Pharmaceutical Sciences

This guide provides a comprehensive technical overview of 4-(Dimethylamino)benzamide, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, analytical characterization, and its pivotal role as a building block for pharmacologically active molecules.

Core Chemical and Physical Properties

This compound is a substituted aromatic amide that serves as a valuable scaffold in organic synthesis. Its molecular structure, featuring a benzamide core with a dimethylamino substituent at the para position, imparts unique electronic and chemical properties that are leveraged in the design of more complex molecules.

| Property | Value | Reference |

| CAS Number | 6083-47-2 | [1] |

| Molecular Formula | C₉H₁₂N₂O | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid (form may vary) | |

| Solubility | Soluble in various organic solvents |

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be achieved through standard amidation reactions, starting from either 4-(dimethylamino)benzoic acid or its more reactive acyl chloride derivative. The latter is often preferred for its higher reactivity, leading to cleaner and more efficient reactions.

Synthesis from 4-(Dimethylamino)benzoyl Chloride

This is a widely used and efficient method for the preparation of this compound. The reaction involves the nucleophilic acyl substitution of 4-(dimethylamino)benzoyl chloride with ammonia.

Caption: Synthesis of this compound from its acyl chloride.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(dimethylamino)benzoyl chloride (1.0 eq) in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Amine Addition: Cool the solution to 0 °C using an ice bath. To this, add a solution of ammonia (a slight excess, e.g., 1.2 eq) in a suitable solvent (e.g., dioxane or as an aqueous solution) dropwise while maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by recrystallization or column chromatography on silica gel to obtain a product of high purity.

Synthesis from 4-(Dimethylamino)benzoic Acid using a Coupling Agent

An alternative route involves the direct coupling of 4-(dimethylamino)benzoic acid with an ammonia source, facilitated by a peptide coupling agent. This method avoids the need to first synthesize the acyl chloride.

Caption: Amide formation using a coupling agent.

Experimental Protocol:

-

Reaction Setup: Dissolve 4-(dimethylamino)benzoic acid (1.0 eq) in a suitable anhydrous solvent like dimethylformamide (DMF) or DCM in a round-bottom flask under an inert atmosphere.

-

Activation: Add a peptide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an activator like 1-hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for about 30 minutes to form the activated ester.

-

Amine Addition: Add a source of ammonia, such as ammonium chloride (1.2 eq), and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.4 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Workup and Purification: The workup and purification procedure is similar to that described for the acyl chloride method, involving extraction and chromatographic purification.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using standard analytical techniques, primarily NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the dimethylamino protons, and the amide protons. The aromatic protons will appear as two doublets in the aromatic region (typically δ 6.5-8.0 ppm). The six protons of the dimethylamino group will appear as a singlet, likely in the range of δ 2.9-3.1 ppm. The two protons of the primary amide will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (δ 165-175 ppm), the aromatic carbons, and the methyl carbons of the dimethylamino group (around δ 40 ppm). The chemical shifts of the aromatic carbons will be influenced by the electron-donating dimethylamino group and the electron-withdrawing amide group.[2]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H Stretching: Two bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.

-

C=O Stretching: A strong absorption band around 1640-1680 cm⁻¹ characteristic of the amide carbonyl group.

-

C-N Stretching: A band in the region of 1250-1350 cm⁻¹ for the C-N bond of the aromatic amine.

Applications in Drug Development and Medicinal Chemistry

While this compound itself may not possess significant intrinsic biological activity, its true value lies in its role as a versatile chemical intermediate and a privileged scaffold in the synthesis of a wide range of biologically active compounds. The benzamide moiety is a cornerstone in modern medicinal chemistry, appearing in numerous approved drugs.[3]

A Scaffold for Biologically Active Molecules

The this compound core provides a rigid and synthetically tractable platform for the elaboration of more complex molecules. The dimethylamino group can influence the pharmacokinetic properties of a drug molecule, such as its solubility and ability to cross cell membranes. The amide bond is a key structural feature in many biologically active compounds, as it can participate in hydrogen bonding interactions with biological targets.

Derivatives of benzamides have been shown to exhibit a wide range of pharmacological activities, including:

-

Anticancer Agents: Many benzamide derivatives have been developed as inhibitors of various enzymes involved in cancer progression, such as histone deacetylases (HDACs) and protein kinases.

-

Antimicrobial Agents: The benzamide scaffold has been incorporated into molecules with antibacterial and antifungal properties.[4]

-

Enzyme Inhibitors: Benzamide derivatives have been designed to inhibit a variety of enzymes, including carbonic anhydrase and acetylcholinesterase.[5]

-

Receptor Antagonists: Substituted benzamides have been developed as antagonists for various G-protein coupled receptors.[6]

Caption: Role as a scaffold for diverse bioactive compounds.

Safety, Handling, and Storage

Potential Hazards (inferred from related compounds): [7][8]

-

Harmful if swallowed.

-

May cause skin and eye irritation.

-

May cause an allergic skin reaction.

-

May cause respiratory irritation.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

-

Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound, CAS number 6083-47-2, is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its straightforward synthesis, well-defined chemical properties, and its role as a privileged scaffold make it an important tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective utilization in the development of novel therapeutic agents.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- The Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt.

- ResearchGate. (n.d.). FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET).

- Carl ROTH. (n.d.). Safety Data Sheet: 4-(Dimethylamino)-benzaldehyde.

- Al-Ghamdi, A. A., Al-Omair, M. A., El-Azazy, M., & Al-Warthan, A. A. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2205. [Link]

- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- Zanatta, N., & Rittner, R. (1987). 13 C NMR of 4-Substituted N-[(Dimethylamino)Methyl]Benzamides. Spectroscopy Letters, 20(8), 577-582. [Link]

- NIST. (n.d.). Benzaldehyde, 4-(dimethylamino)-. NIST Chemistry WebBook.

- Taylor & Francis Online. (1987). 13C NMR of 4-Substituted N-[(Dimethylamino)Methyl]Benzamides. Spectroscopy Letters, 20(8), 577-582. [Link]

- SpectraBase. (n.d.). 4-(Dimethylamino)-N-(1,3-thiazol-2-yl)benzamide.

- Biological Magnetic Resonance Bank. (n.d.). Benzamide at BMRB.

- Amir, M., Kumar, S., & Khan, S. A. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. European journal of medicinal chemistry, 124, 437-446. [Link]

- ResearchGate. (n.d.). Synthesis, Spectral Characterization, Thermal and Optical Studies of Novel Complexes: 4-(Dimethylamino)benzylidene-4-acetamideaniline and 4-(Dimethylamino)benzylidene-4-nitroaniline.

- ResearchGate. (n.d.). Benzamide compounds with biological activities (4a-4k).

- Wonneberger, S., & Mereiter, K. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Beilstein Journal of Organic Chemistry, 18, 456-463. [Link]

- ResearchGate. (n.d.). Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines.

- Iqbal, M., & Ali, S. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Letters in Applied NanoBioScience, 13(1), 1-9. [Link]

- Wonneberger, S., & Mereiter, K. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. Beilstein Journal of Organic Chemistry, 18, 456-463. [Link]

- Professor Dave Explains. (2025, November 7). Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry [Video]. YouTube. [Link]

- Stawski, P., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. International Journal of Molecular Sciences, 24(18), 13898. [Link]

- Dunetz, J. R., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

- ResearchGate. (n.d.). The (FTIR) Spectrum of 4-dimethylaminobenzaldehyde.

- ResearchGate. (n.d.). FTIR and FT Raman spectra of DMABHBH.

- Iqbal, J., et al. (2021). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC medicinal chemistry, 12(10), 1736-1748. [Link]

- CHEM 121 and 131. (2021, February 21).

- Scribd. (n.d.). CHE106 W4 Lab Printable Version.

- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.

- Zhang, S. Q., et al. (2015). Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors. Bioorganic & medicinal chemistry, 23(19), 6331-6338. [Link]

- Xie, Y., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & medicinal chemistry letters, 24(5), 1369-1373. [Link]

Sources

- 1. This compound | C9H12N2O | CID 596365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Amide synthesis by acylation [organic-chemistry.org]

- 6. bio.vu.nl [bio.vu.nl]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. carlroth.com [carlroth.com]

An In-depth Technical Guide to 4-(Dimethylamino)benzamide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)benzamide is a substituted benzamide with the chemical formula C₉H₁₂N₂O. As a derivative of benzoic acid, it belongs to a class of compounds with significant importance in medicinal chemistry and materials science. The benzamide scaffold is a common feature in a variety of biologically active molecules, and the dimethylamino group at the 4-position of the benzene ring imparts specific electronic and physicochemical properties that can influence the molecule's interactions with biological targets.[1] This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on providing practical insights for researchers in drug discovery and development.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its application in research and development. These properties dictate its behavior in various experimental settings, from synthesis and purification to biological assays.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O | |

| Molecular Weight | 164.20 g/mol | |

| Appearance | White to off-white crystalline powder | Inferred from related compounds |

| Melting Point | 72-75 °C (for the related 4-(dimethylamino)benzaldehyde) | [2] |

| Solubility | Soluble in polar organic solvents like methanol and ethanol; sparingly soluble in water. | [3] |

| pKa | Data not readily available for the amide, but the pKa of the conjugate acid of the dimethylamino group is expected to be around 5. | Inferred from related anilines |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves a two-step process starting from 4-(dimethylamino)benzoic acid. The first step is the conversion of the carboxylic acid to the more reactive acyl chloride, followed by amidation with ammonia.

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Synthesis Protocol

This protocol is based on the well-established Schotten-Baumann reaction conditions for amide synthesis from acyl chlorides.[4]

Part 1: Synthesis of 4-(Dimethylamino)benzoyl Chloride

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube containing calcium chloride.

-

Reagents: To the flask, add 4-(dimethylamino)benzoic acid and an excess of thionyl chloride (SOCl₂).

-

Reaction: Gently reflux the mixture. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Work-up: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-(dimethylamino)benzoyl chloride is used directly in the next step without further purification.

Part 2: Synthesis of this compound

-

Reaction Setup: Place a concentrated aqueous solution of ammonia in a beaker and cool it in an ice bath.

-

Reagent Addition: Slowly and with vigorous stirring, add the crude 4-(dimethylamino)benzoyl chloride dropwise to the cold ammonia solution. A white precipitate of this compound will form immediately.[5][6]

-

Reaction Completion: Continue stirring the mixture in the ice bath for a period to ensure complete reaction.

-

Isolation: Collect the white precipitate by vacuum filtration and wash it thoroughly with cold water to remove any ammonium chloride and excess ammonia.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a white crystalline solid.[7]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.[8]

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Expected Spectrum:

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the protons on the benzene ring. The protons ortho to the dimethylamino group will be upfield compared to the protons ortho to the amide group.

-

Amide Protons: Two broad singlets corresponding to the -NH₂ protons. The chemical shift of these protons can be variable and they may exchange with D₂O.

-

Dimethylamino Protons: A singlet in the aliphatic region (typically δ 2.9-3.1 ppm), integrating to six protons.

-

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Spectrum:

-

Carbonyl Carbon: A signal in the downfield region (typically δ 165-175 ppm).[9]

-

Aromatic Carbons: Four signals in the aromatic region (typically δ 110-155 ppm), corresponding to the six carbons of the benzene ring (two pairs being equivalent by symmetry).

-

Dimethylamino Carbons: A signal in the aliphatic region (typically δ ~40 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]

FTIR Spectroscopy Protocol:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the dried product or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Expected Spectrum and Key Vibrational Frequencies:

-

N-H Stretching: Two medium-intensity sharp bands in the region of 3400-3100 cm⁻¹, characteristic of a primary amide.[11]

-

C=O Stretching (Amide I band): A strong, sharp absorption band around 1650-1680 cm⁻¹.[11]

-

N-H Bending (Amide II band): A medium to strong absorption band around 1620-1590 cm⁻¹.

-

C-N Stretching: A medium-intensity band around 1400 cm⁻¹.

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region.

-

Applications in Research and Drug Development

The benzamide moiety is a well-established pharmacophore in medicinal chemistry, and derivatives of this compound have shown promise in various therapeutic areas.

Potential as Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The 4-aminobenzamide scaffold has been identified as a promising starting point for the development of novel kinase inhibitors.[12] The dimethylamino group can act as a hydrogen bond acceptor and its electronic properties can influence the binding affinity and selectivity of the molecule for the kinase active site. Derivatives of this compound could potentially be explored as inhibitors of various kinases, such as Microtubule Affinity Regulating Kinase 4 (MARK4), which is a target for cancer and neurodegenerative diseases.[2][13]

Use as Chemical Probes

The fluorescent properties of molecules containing a dimethylaminobenzoyl group make them suitable for use as chemical probes. These probes can be used to study biological processes, such as protein-protein interactions and enzyme activity.[1] For example, a radiolabeled analog, 4-¹¹C-methoxy N-(2-diethylaminoethyl) benzamide, has been developed as a PET imaging probe to selectively target melanoma.[14] This suggests that this compound derivatives could be functionalized to create novel probes for various biological applications.

Workflow for Kinase Inhibitor Screening

Caption: A generalized workflow for screening this compound derivatives as potential kinase inhibitors.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a versatile molecule with a straightforward synthesis and a range of potential applications, particularly in the field of drug discovery. Its molecular weight of 164.20 g/mol and its chemical structure make it an attractive scaffold for the development of novel kinase inhibitors and chemical probes. This technical guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering a valuable resource for researchers and scientists working in this exciting area of chemistry.

References

- Khan, N. S., Khan, P., Inam, A., Ahmad, K., Yousuf, M., & Islam, A. (2020). Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. RSC Advances, 10(35), 20835–20847. [Link]

- Khan, N. S., Khan, P., Inam, A., Ahmad, K., Yousuf, M., & Islam, A. (2020). Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors.

- LookChem. (n.d.). 4-(Dimethylamino)benzaldehyde.

- Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt.

- ResearchGate. (n.d.). FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET).

- Stenutz, R. (n.d.). 4-(dimethylamino)benzaldehyde.

- Chemsrc. (2025, September 27). 4-(dimethylamino)-N,N-dimethyl-Benzamide.

- Taylor & Francis Online. (n.d.). 13C NMR of 4-Substituted N-[(Dimethylamino)Methyl]Benzamides.

- PubMed Central. (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.

- SpectraBase. (n.d.). 4-(Dimethylamino)-N-(1,3-thiazol-2-yl)benzamide - Optional[13C NMR] - Chemical Shifts.

- ACS Publications. (2014, July 17). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2).

- PubMed. (n.d.). 4-11C-Methoxy N-(2-Diethylaminoethyl) Benzamide: A Novel Probe to Selectively Target Melanoma.

- Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide.

- Synthesis and physical properties CAS 1197-19-9. (2025, May 20). 4-dimethylamino-benzonitrile.

- Scribd. (n.d.). Final Benzamide Preparations | PDF.

- Kósa, C., Danko, M., & Hrdlovič, P. (2012). Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines. Journal of Fluorescence, 22(5), 1265–1276. [Link]

- Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

- ResearchGate. (2025, August 10). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.

- VAST JOURNALS SYSTEM. (n.d.). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities.

- Wikipedia. (n.d.). Benzamide.

- YouTube. (2020, August 6). Benzamide - Organic synthesis.

- National Institute of Standards and Technology. (n.d.). Benzamide.

- ResearchGate. (n.d.). The (FTIR) Spectrum of 4-dimethylaminobenzaldehyde.

- ResearchGate. (2025, August 6). A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions.

- PubMed Central. (n.d.). Natural Products as Chemical Probes.

- Chemical Society Reviews (RSC Publishing). (2010, October 1). Activity-based probes: discovering new biology and new drug targets.

- Chemistry LibreTexts. (2022, July 20). 2.5: Physical properties of organic compounds.

- University of Sydney. (2023, August 31). Solubility of Organic Compounds.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzamide synthesis - chemicalbook [chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. scribd.com [scribd.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-11C-Methoxy N-(2-Diethylaminoethyl) Benzamide: A Novel Probe to Selectively Target Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 4-(Dimethylamino)benzamide

This guide provides a comprehensive, in-depth exploration of the analytical methodologies employed in the structural elucidation of 4-(Dimethylamino)benzamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to delve into the causal reasoning behind experimental choices, ensuring a robust and validated approach to structural characterization.

Introduction

This compound (DMABA) is a substituted benzamide with the molecular formula C₉H₁₂N₂O. Its structure, featuring a benzene ring substituted with a dimethylamino group and an amide group at the para position, makes it a molecule of interest in various chemical and pharmaceutical research areas. The unambiguous confirmation of its molecular structure is a critical prerequisite for any further application or study. This guide outlines a multi-technique approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction to achieve a comprehensive and irrefutable structural assignment.

The Strategic Approach to Structure Elucidation

The elucidation of a molecular structure is a puzzle solved by assembling complementary pieces of information from various analytical techniques. Each method provides a unique perspective on the molecular architecture. Our strategy is to progress from foundational techniques that reveal the carbon-hydrogen framework and functional groups to more definitive methods that map out the precise three-dimensional arrangement of atoms.

Caption: Workflow for the structure elucidation of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of atoms within a molecule.

A. ¹H NMR Spectroscopy: Unveiling the Proton Environment

Principle & Rationale: ¹H NMR spectroscopy provides information about the number of different types of protons, their relative numbers, and their proximity to other protons. The chemical shift (δ) of a proton is highly sensitive to its electronic environment. Electron-donating groups, such as the dimethylamino group, shield nearby protons, causing them to resonate at a lower chemical shift (upfield). Conversely, electron-withdrawing groups, like the carbonyl group of the amide, deshield protons, shifting their signals downfield.

Experimental Protocol: ¹H NMR of this compound

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[1] DMSO-d₆ is often advantageous for observing amide protons due to its ability to slow down their exchange with residual water.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer at room temperature.

-

Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

Data Interpretation and Key Findings:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.70 | Doublet | 2H | H-2, H-6 (Aromatic) | Protons ortho to the electron-withdrawing amide group are deshielded. |

| ~6.70 | Doublet | 2H | H-3, H-5 (Aromatic) | Protons ortho to the electron-donating dimethylamino group are shielded. |

| ~5.80 | Broad Singlet | 2H | -NH₂ (Amide) | Amide protons are typically broad and their chemical shift is solvent-dependent. |

| ~3.00 | Singlet | 6H | -N(CH₃)₂ (Dimethylamino) | The six equivalent protons of the two methyl groups appear as a single sharp peak. |

Causality in Spectral Features: The distinct doublet patterns for the aromatic protons arise from ortho-coupling (³JHH ≈ 8-9 Hz). The upfield shift of H-3 and H-5 is a direct consequence of the strong electron-donating resonance effect of the dimethylamino group.

B. ¹³C NMR Spectroscopy: Probing the Carbon Framework

Principle & Rationale: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. The chemical shift of a carbon is indicative of its hybridization and electronic environment.

Experimental Protocol: ¹³C NMR of this compound

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

Data Interpretation and Key Findings:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C=O (Amide Carbonyl) | The carbonyl carbon is significantly deshielded and appears far downfield. |

| ~152 | C-4 (Aromatic) | Carbon directly attached to the nitrogen of the dimethylamino group. |

| ~129 | C-2, C-6 (Aromatic) | Carbons ortho to the amide group. |

| ~122 | C-1 (Aromatic) | Carbon attached to the amide group. |

| ~111 | C-3, C-5 (Aromatic) | Carbons ortho to the dimethylamino group are shielded. |

| ~40 | -N(CH₃)₂ (Dimethylamino) | Methyl carbons of the dimethylamino group. |

Self-Validation: The number of signals in the ¹³C NMR spectrum (6 unique carbons) is consistent with the proposed structure, which possesses a plane of symmetry.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Principle & Rationale: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups exhibit characteristic absorption frequencies, making FT-IR an excellent tool for identifying the presence of key structural motifs.

Experimental Protocol: FT-IR of this compound (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous mixture is obtained.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Interpretation and Key Findings:

| Frequency (cm⁻¹) | Vibration Type | Functional Group Assignment | Rationale |

| 3400-3200 | N-H Stretch (asymmetric & symmetric) | Primary Amide (-NH₂) | The presence of two bands in this region is characteristic of a primary amide. |

| ~3050 | C-H Stretch (aromatic) | Aromatic Ring | Indicates the presence of C-H bonds on the benzene ring. |

| ~2900 | C-H Stretch (aliphatic) | Dimethylamino Group (-N(CH₃)₂) | Corresponds to the stretching of the C-H bonds in the methyl groups. |

| ~1660 | C=O Stretch (Amide I band) | Amide Carbonyl | A strong absorption characteristic of the amide carbonyl group. |

| ~1600 | N-H Bend (Amide II band) | Primary Amide (-NH₂) | Another characteristic absorption for primary amides. |

| ~1520 & ~1450 | C=C Stretch (in-ring) | Aromatic Ring | Indicates the presence of the benzene ring. |

| ~1350 | C-N Stretch | Aryl-N and Amide C-N | Stretching vibrations of the carbon-nitrogen bonds. |

Expert Insight: The positions of the Amide I and Amide II bands are sensitive to hydrogen bonding. In the solid state, intermolecular hydrogen bonding is expected, which can influence the exact frequencies of these absorptions.

III. Mass Spectrometry: Determining Molecular Weight and Fragmentation

Principle & Rationale: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) mass spectrometry is a "hard" ionization technique that often leads to fragmentation of the molecule. The fragmentation pattern can provide valuable structural information.

Experimental Protocol: EI-Mass Spectrometry of this compound

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: Separate the resulting ions based on their m/z ratio in a mass analyzer.

Data Interpretation and Key Findings:

| m/z | Assignment | Proposed Structure of Fragment |

| 164 | Molecular Ion [M]⁺ | [C₉H₁₂N₂O]⁺ |

| 147 | [M - NH₃]⁺ | Loss of ammonia |

| 148 | [M - O]⁺ or [M - NH₂]⁺ | Loss of oxygen or amino radical |

| 120 | [M - C₂H₄N]⁺ | [C₇H₆NO]⁺ (Benzoyl cation derivative) |

| 119 | [M - C₂H₅N]⁺ | [C₇H₅NO]⁺ |

| 92 | [C₆H₆N]⁺ | |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Causality of Fragmentation: The fragmentation of aromatic amides is often dominated by α-cleavage of the bond between the carbonyl group and the nitrogen atom, leading to the formation of a stable benzoyl cation. For this compound, the key fragmentation pathway involves the formation of the 4-(dimethylamino)benzoyl cation (m/z 148), which can then lose CO to form the dimethylaminophenyl cation (m/z 120).

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

IV. Single-Crystal X-ray Diffraction: The Definitive Structure

Principle & Rationale: Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous information on bond lengths, bond angles, and stereochemistry. While obtaining suitable crystals can be a challenge, the resulting data is considered the "gold standard" for structure proof.

Experimental Protocol: Single-Crystal X-ray Diffraction (General)

-

Crystallization: Grow single crystals of the compound, for example, by slow evaporation of a solution in a suitable solvent.

-

Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to obtain an initial model of the crystal structure, and then refine this model against the experimental data to obtain the final, accurate structure.

Expected Structural Features from X-ray Diffraction:

-

Confirmation of the planar benzene ring.

-

Precise bond lengths for the C=O and C-N bonds of the amide group.

-

The geometry of the dimethylamino group and its orientation relative to the benzene ring.

-

Information on intermolecular interactions, such as hydrogen bonding involving the amide -NH₂ group, in the solid state.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. NMR spectroscopy provides the foundational map of the proton and carbon skeleton, FT-IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides corroborating structural information through fragmentation patterns. Finally, single-crystal X-ray diffraction, when achievable, offers the ultimate, unambiguous proof of the three-dimensional molecular structure. This integrated approach ensures the highest level of scientific integrity and confidence in the assigned structure, a critical requirement for any subsequent research or development activities.

References

- Gao, B., & Zhu, J.-L. (2008). 4-(Dimethylamino)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1182. [Link]

Sources

A Senior Application Scientist's Guide to the Solubility of 4-(Dimethylamino)benzamide in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical physicochemical parameter that governs reaction kinetics, purification strategies, and formulation development. 4-(Dimethylamino)benzamide (DMAB), a substituted benzamide derivative, serves as a valuable building block in medicinal chemistry and materials science. A thorough understanding of its behavior in various organic solvents is paramount for its effective application. This technical guide provides an in-depth analysis of the principles governing the solubility of this compound, outlines a definitive experimental protocol for its quantitative determination, and presents illustrative solubility data from structurally related analogs to inform solvent selection and experimental design. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for handling and applying this compound.

Introduction: The Molecular Profile of this compound

This compound (DMAB) is an aromatic compound featuring a central benzene ring substituted with a primary amide group (-CONH₂) and a tertiary dimethylamino group (-N(CH₃)₂), typically at the para (4) position.

-

Molecular Formula: C₉H₁₂N₂O

-

Molecular Weight: 164.20 g/mol

-

CAS Number: 6083-47-2[1]

The molecule's architecture is key to its solubility profile. It possesses both polar and nonpolar characteristics:

-

Polar Moieties: The primary amide group is a classic hydrogen-bonding motif, with two donor protons (N-H) and one acceptor site (C=O). The tertiary dimethylamino group is a hydrogen bond acceptor. These groups impart a significant dipole moment to the molecule.

-

Nonpolar Moiety: The benzene ring is hydrophobic and engages in nonpolar van der Waals interactions.

This dual nature suggests that DMAB's solubility will be highly dependent on the specific properties of the solvent, a concept we will explore in detail.

Diagram: Molecular Interactions of this compound

The following diagram illustrates the key functional groups and their potential for intermolecular interactions which are fundamental to its solubility.

Caption: Key interaction sites on the DMAB molecule.

Guiding Principles: The Theory of Solubility

The adage "like dissolves like" is the foundational principle of solubility.[2] A solute's dissolution is favored when its intermolecular interactions with the solvent molecules are energetically comparable to or stronger than the solute-solute (crystal lattice) and solvent-solvent interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. They can effectively solvate the amide group of DMAB. However, the hydrophobic benzene ring may limit very high solubility. One would predict DMAB to be sparingly to moderately soluble in these solvents.[3]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are strong hydrogen bond acceptors but lack donor capabilities.[3] They are highly effective at solvating the N-H protons of the amide group and the aromatic ring. Consequently, DMAB is expected to exhibit high solubility in solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[3]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The strong, polar interactions of the amide group in the DMAB crystal lattice are difficult for nonpolar solvents to overcome. Therefore, DMAB is predicted to have very poor solubility in nonpolar solvents.[3]

Quantitative Solubility Data: An Analog-Based Approach

A comprehensive search of publicly available scientific literature reveals a notable lack of specific, quantitative solubility data for this compound. This represents a significant data gap for researchers.

However, to provide a practical and scientifically grounded reference, we present experimental data for a very close structural analog, 4-aminobenzamide , which differs only by the methylation of the amino group. This data, sourced from a detailed study, illustrates the expected solubility trends and magnitudes.

Disclaimer: The following data is for 4-aminobenzamide and should be used for illustrative and comparative purposes only.[2] The N,N-dimethylation in DMAB will likely alter these values; specifically, it may slightly decrease solubility in protic solvents (due to the loss of N-H donors at that position) and potentially increase it in aprotic and less polar solvents (due to increased nonpolarity).

Table 1: Experimental Mole Fraction Solubility (x₁) of 4-Aminobenzamide in Various Organic Solvents at Different Temperatures (283.15 K to 323.15 K). [2]

| Solvent | Class | 283.15 K (10°C) | 298.15 K (25°C) | 313.15 K (40°C) | 323.15 K (50°C) |

| Methanol | Polar Protic | 0.0215 | 0.0351 | 0.0553 | 0.0734 |

| Ethanol | Polar Protic | 0.0104 | 0.0179 | 0.0294 | 0.0406 |

| 1-Propanol | Polar Protic | 0.0055 | 0.0098 | 0.0169 | 0.0238 |

| Isopropanol | Polar Protic | 0.0044 | 0.0079 | 0.0135 | 0.0191 |

| 1-Butanol | Polar Protic | 0.0036 | 0.0066 | 0.0114 | 0.0163 |

| Isobutanol | Polar Protic | 0.0031 | 0.0056 | 0.0096 | 0.0137 |

| Acetone | Polar Aprotic | 0.0177 | 0.0305 | 0.0503 | 0.0689 |

| Acetonitrile | Polar Aprotic | 0.0028 | 0.0054 | 0.0098 | 0.0146 |

| Methyl Acetate | Polar Aprotic | 0.0049 | 0.0089 | 0.0152 | 0.0215 |

| Ethyl Acetate | Polar Aprotic | 0.0030 | 0.0056 | 0.0099 | 0.0143 |

| Butyl Acetate | Polar Aprotic | 0.0019 | 0.0036 | 0.0064 | 0.0093 |

| Water | Aqueous | 0.0007 | 0.0012 | 0.0020 | 0.0027 |

Data adapted from the Journal of Chemical & Engineering Data.[2]

Key Insights from Analog Data:

-

Temperature Dependence: As expected, solubility increases with temperature across all solvents, indicating an endothermic dissolution process.[2]

-

Solvent Class Trends: The highest solubility is observed in polar solvents (Methanol, Acetone). The solubility in alcohols decreases as the alkyl chain length increases, reflecting the increasing nonpolar character of the solvent. Solubility is lowest in water and less polar ester solvents.[2]

Authoritative Protocol: Experimental Determination of Thermodynamic Solubility

To address the existing data gap, researchers must determine the solubility of DMAB empirically. The Shake-Flask Method is the universally recognized "gold standard" for measuring equilibrium (thermodynamic) solubility.[4] This protocol is compliant with guidelines from regulatory bodies like the International Council for Harmonisation (ICH).[5][6]

Required Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (4-decimal place)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solution:

-

Add an excess amount of solid DMAB to a vial (e.g., 10-20 mg). The key is to ensure a visible excess of solid remains at equilibrium.

-

Accurately add a known volume of the chosen solvent (e.g., 2.0 mL).

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare at least three replicates for each solvent.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C / 298.15 K).

-

Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 hours is standard, but longer times (48-72 hours) may be necessary for sparingly soluble compounds or viscous solvents.[7] It is best practice to measure concentration at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker and let them stand to allow the excess solid to sediment.

-

To ensure complete removal of solid particulates, which would artificially inflate the measured solubility, the supernatant must be clarified.

-

Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean vial.[2] This step is critical for accuracy. Causality Note: Failure to filter properly is the most common source of error, leading to an overestimation of true solubility.

-

-

Quantification:

-

Accurately dilute a known volume of the clear filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC or UV-Vis method.

-

Determine the concentration by comparing the instrument response to a pre-generated calibration curve made from standard solutions of DMAB of known concentrations.[7][8]

-

-

Calculation and Reporting:

-

Calculate the original concentration in the saturated filtrate, accounting for the dilution factor.

-

Report the solubility in standard units, such as mg/mL , g/100mL , or molarity (mol/L ), ensuring the temperature is clearly stated (e.g., "25.5 mg/mL in Ethanol at 25 °C").

-

Workflow Visualization

Caption: A validated workflow for equilibrium solubility measurement.

Conclusion and Recommendations

While specific quantitative solubility data for this compound remains elusive in public literature, a robust framework for its determination exists. Based on its molecular structure and data from close analogs, DMAB is expected to be most soluble in polar aprotic solvents like DMSO and moderately soluble in polar protic solvents like methanol and ethanol, with poor solubility in nonpolar media.

For any research or development activities, it is imperative that the solubility is determined experimentally. The provided shake-flask protocol is a validated, authoritative method to generate reliable and reproducible data. This empirical data will empower scientists to make informed decisions in solvent selection for chemical synthesis, purification, and the development of effective formulations, ultimately accelerating the path of discovery and development.

References

- Ouyang, J., Chen, G., & Du, S. (2019). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents.

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- BIOFOUNT. (n.d.). This compound. CAS 6083-47-2.

- Garbem, M. M., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 393. [Link]

- European Medicines Agency (EMA). (2020). ICH guideline M9 on biopharmaceutics classification system-based biowaivers.

- Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

- Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K... Journal of Molecular Liquids, 296, 111796. [Link]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Benchchem. (n.d.). Solubility profile of 4-amino-N-(2-chlorophenyl)benzamide in aqueous and organic solvents.

- Benchchem. (n.d.). solubility of 4-benzoylbenzamide in common organic solvents.

- BenchChem. (2025). Solubility profile of 4-amino-N-(2-chlorophenyl)benzamide in aqueous and organic solvents.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Benchchem. (n.d.). solubility of 4-benzoylbenzamide in common organic solvents.

Sources

- 1. 6083-47-2|4-(二甲基氨基)苯甲酰胺|this compound|-范德生物科技公司 [bio-fount.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. 6083-47-2,4’-(Dimethylamino)benzamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 4-((4-(DIMETHYLAMINO)PHENYL)AZO)BENZOIC ACID, SUCCINIMIDYL ESTER | 146998-31-4 [chemicalbook.com]

An In-depth Technical Guide to the Melting Point of 4-(Dimethylamino)benzamide

Abstract: This technical guide provides a comprehensive overview of the melting point of 4-(Dimethylamino)benzamide, a critical physicochemical property for researchers, scientists, and professionals in drug development. The document delineates the theoretical principles of melting point determination, presents a detailed, field-proven experimental protocol, and discusses the intrinsic and extrinsic factors influencing this key parameter. By integrating foundational theory with practical application, this guide serves as an essential resource for ensuring the identity, purity, and consistency of this compound in a research and development setting.

Introduction: The Significance of a Melting Point

In the landscape of chemical and pharmaceutical sciences, the physical properties of a compound are fundamental to its characterization. Among these, the melting point stands out as a primary indicator of both identity and purity. For a crystalline solid like this compound, the temperature at which it transitions from a solid to a liquid phase is a distinct characteristic.

A pure crystalline compound typically exhibits a sharp and narrow melting range, usually within 0.5-1.0°C. Conversely, the presence of impurities will cause a depression of the melting point and a broadening of the melting range. Therefore, the accurate determination of a substance's melting point is not merely a routine measurement but a critical first-line analysis in synthesis, quality control, and drug development workflows. This guide will explore the specific nuances associated with determining the melting point of this compound.

Physicochemical Profile of this compound

A thorough understanding of a compound begins with its fundamental properties. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 6083-47-2 | [PubChem][1] |

| Molecular Formula | C₉H₁₂N₂O | [PubChem][1] |

| Molecular Weight | 164.20 g/mol | [PubChem][1] |

| Physical Form | Solid, White to off-white | [Sigma-Aldrich] |

| Reported Melting Point | 203.5 °C | [ChemBK][2] |

| Reported Melting Range | 206-210 °C | [Sigma-Aldrich] |

Note: Discrepancies in reported melting points can arise from different measurement conditions and purity levels of the samples tested.

Theoretical Framework for Melting Point Analysis

The melting point of a substance is the temperature at which solid and liquid phases exist in equilibrium. For an effective and insightful analysis, it is crucial to understand the underlying principles.

Purity and Melting Point Depression

The foundational principle is that impurities disrupt the crystal lattice of a solid. To overcome these disorganized forces requires less energy, resulting in a lower melting temperature. This phenomenon, known as freezing-point depression, is a colligative property and is one of the most reliable indicators of sample purity. An impure compound will not only melt at a lower temperature but will also melt over a wider range.

The Eutectic Point

When a two-component mixture is heated, there is a unique composition at which the two components will melt simultaneously at a single, sharp temperature. This is known as the eutectic point, and it is the lowest possible melting temperature for that specific mixture. Understanding this concept is vital, as a highly impure sample might, by chance, form a eutectic mixture and exhibit a deceptively sharp melting point.

Key Factors Influencing the Melting Point of this compound

The observed melting point is a function of several intrinsic and extrinsic variables. A senior scientist must consider these factors to interpret results accurately.

-

Purity: This is the most significant factor. Contaminants from the synthetic route—such as unreacted starting materials (e.g., 4-(Dimethylamino)benzoic acid) or residual solvents—will invariably lower and broaden the melting range. Rigorous purification, for instance via recrystallization, is paramount for obtaining a sharp, accurate melting point.

-

Polymorphism: This phenomenon occurs when a single compound can crystallize into multiple, distinct solid-state forms, each with a unique crystal lattice. These different polymorphs can exhibit different melting points. Benzamide, the parent compound, is known to be polymorphic, suggesting that this compound could also potentially exist in different crystalline forms.[3]

-

Intermolecular Forces: The relatively high melting point of this compound can be attributed to its molecular structure. The primary amide group (-CONH₂) is capable of strong intermolecular hydrogen bonding. Additionally, the aromatic ring contributes to van der Waals forces. The presence of the dimethylamino group increases the molecule's polarity, further enhancing dipole-dipole interactions.

-

Heating Rate: From a practical standpoint, the rate of heating during measurement is critical. If the heating rate is too fast, the sample and the thermometer will not be in thermal equilibrium, leading to an artificially high and broad observed melting range.

Experimental Protocol: Accurate Melting Point Determination

This section provides a self-validating, step-by-step methodology for determining the melting point of this compound using a modern digital melting point apparatus.

Materials and Equipment

-

This compound sample

-

Mortar and pestle

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus (e.g., Mel-Temp)

-

Spatula

Step-by-Step Procedure

-

Sample Preparation (The Dry & Fine Rule):

-

Causality: A finely powdered sample ensures uniform packing and efficient heat transfer. A dry sample prevents melting point depression by residual solvents.

-

Action: Place a small amount of the this compound sample on a clean, dry watch glass. If the crystals are not a fine powder, gently grind them using a mortar and pestle. Ensure the sample is completely dry.

-

-

Capillary Tube Loading:

-

Causality: An improperly packed tube can lead to inaccurate results. Too little sample is difficult to observe, while too much creates a large thermal gradient within the sample itself.

-

Action: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until the sample column is 2-3 mm high.

-

-

Initial (Rapid) Determination:

-

Causality: A preliminary rapid scan saves time by quickly identifying the approximate melting range.

-

Action: Place the loaded capillary tube into the heating block of the apparatus. Set a rapid heating rate (e.g., 10-15°C per minute). Observe the sample and record the approximate temperature at which it melts. Allow the apparatus to cool significantly.

-

-

Accurate (Slow) Determination:

-

Causality: A slow heating rate (1-2°C per minute) is essential to maintain thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

-

Action: Use a fresh, properly loaded capillary tube. Set the apparatus to heat quickly to a temperature approximately 15-20°C below the approximate melting point found in the previous step. Then, adjust the heating rate to a slow 1-2°C per minute.

-

-

Observation and Recording (The T1 and T2 Rule):

-